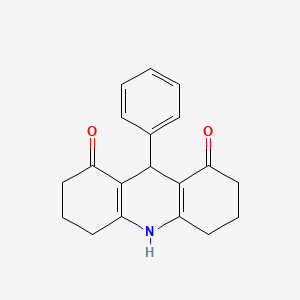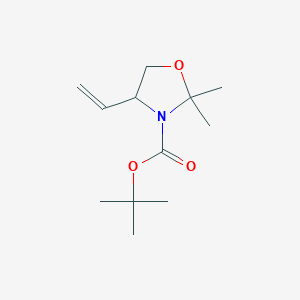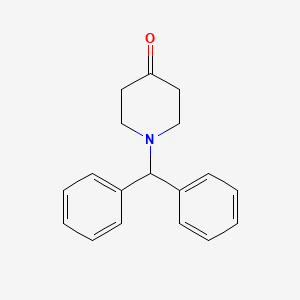
p-Chloroacetophenone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Chloroacetophenone oxime is a chemical compound with the molecular formula C8H8ClNO and a molecular weight of 169.61 g/mol . It is known for its role as a cyclase inhibitor, blocking the formation of cyclic nucleotides, which are crucial for cellular signaling . This compound has applications in treating high blood pressure and cardiovascular diseases .
Preparation Methods
The synthesis of p-Chloroacetophenone oxime involves the use of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) . The reaction produces an amidoxime, which is then reacted with phenylalkylamine to form the desired product . This method is commonly used in research and industrial settings due to its efficiency and reliability.
Chemical Reactions Analysis
p-Chloroacetophenone oxime undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oximes or nitroso compounds.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: This compound can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles, forming different derivatives.
Scientific Research Applications
p-Chloroacetophenone oxime has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and nitroso compounds.
Biology: The compound’s ability to inhibit cyclase makes it valuable in studying cellular signaling pathways and their regulation.
Medicine: Its role in treating high blood pressure and cardiovascular diseases highlights its potential therapeutic applications.
Industry: The compound is used in the production of various pharmaceuticals and as an intermediate in chemical manufacturing processes.
Mechanism of Action
p-Chloroacetophenone oxime exerts its effects by inhibiting cyclase enzymes, which are responsible for the formation of cyclic nucleotides . These nucleotides play a crucial role in cellular signaling, and their inhibition can lead to various physiological effects, including the regulation of blood pressure and cardiovascular function . The compound’s molecular targets include cyclase enzymes and related signaling pathways.
Comparison with Similar Compounds
p-Chloroacetophenone oxime can be compared with other similar compounds, such as:
N-(1-{4-[(2-chlorophenyl)methoxy]phenyl}ethylidene)hydroxylamine: This compound has a similar structure but includes a methoxy group, which can alter its chemical properties and biological activity.
N-(1-{4-[(2-chlorophenyl)methoxy]phenyl}ethylidene)hydroxylamine: Another similar compound with a different substitution pattern, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific inhibition of cyclase enzymes and its applications in treating cardiovascular diseases .
Properties
Molecular Formula |
C8H8ClNO |
|---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
N-[1-(4-chlorophenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H8ClNO/c1-6(10-11)7-2-4-8(9)5-3-7/h2-5,11H,1H3 |
InChI Key |
KAXTWDXRCMICEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


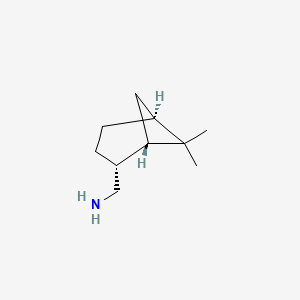
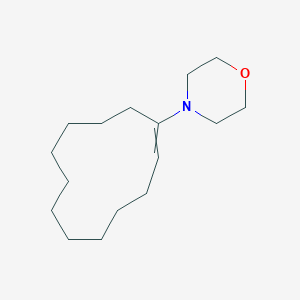
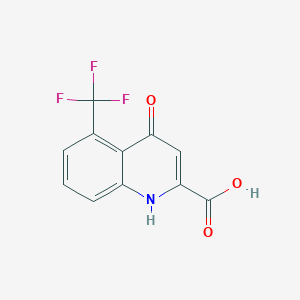
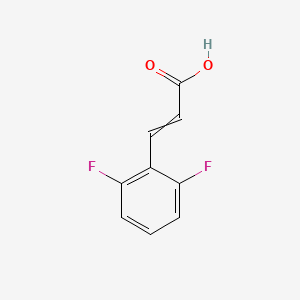

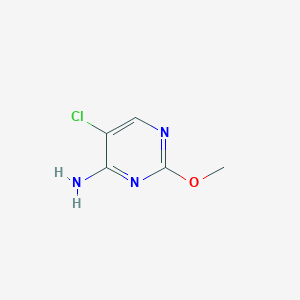
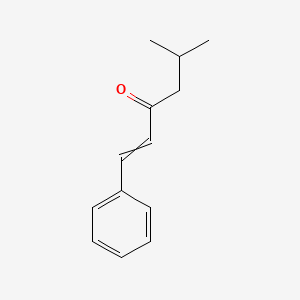
![2-{[2-(Morpholin-4-yl)ethyl]amino}ethan-1-ol](/img/structure/B8811125.png)
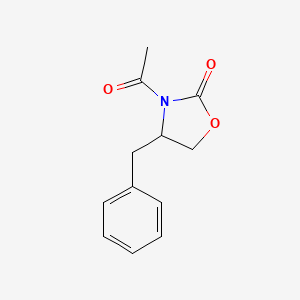
![(1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B8811136.png)
![5'-Methoxyspiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B8811140.png)
